Salvianolic acid A Salvianolic acid A Salvianolic acid A is a stilbenoid.
Salvianolic acid A is under investigation in clinical trial NCT03908242 (Phase I Study of Continuous Administration of Salvianolic Acid A Tablet).
Salvianolic acid A is a natural product found in Salvia miltiorrhiza, Origanum vulgare, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 96574-01-5
VCID: VC21339430
InChI: InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1
SMILES:
Molecular Formula: C26H22O10
Molecular Weight: 494.4 g/mol

Salvianolic acid A

CAS No.: 96574-01-5

Cat. No.: VC21339430

Molecular Formula: C26H22O10

Molecular Weight: 494.4 g/mol

* For research use only. Not for human or veterinary use.

Salvianolic acid A - 96574-01-5

CAS No. 96574-01-5
Molecular Formula C26H22O10
Molecular Weight 494.4 g/mol
IUPAC Name (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid
Standard InChI InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1
Standard InChI Key YMGFTDKNIWPMGF-UCPJVGPRSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O

Chemical Structure and Properties

Salvianolic acid A possesses a distinct polyphenolic structure characterized by multiple phenolic hydroxyl groups, which contribute significantly to its potent antioxidant capabilities. The chemical structure consists of a caffeic acid dimer with specific stereochemistry that influences its biological interactions . This compound belongs to the larger family of salvianolic acids, which are water-soluble compounds extracted from Salvia miltiorrhiza. Among the salvianolic acids (which include variants A, B, C, and D), Salvianolic acid A demonstrates particular pharmacological significance due to its superior bioactivity in certain therapeutic contexts .

The phenolic hydroxyl groups in Salvianolic acid A's structure are prone to oxidation, which presents both advantages in terms of free radical scavenging capabilities and challenges regarding the compound's stability in pharmaceutical formulations . This chemical characteristic underlies many of its biological effects while simultaneously necessitating careful consideration in drug development processes.

Pharmacological Activities

Antioxidant and Anti-inflammatory Properties

Salvianolic acid A exhibits exceptional antioxidant capacity, demonstrating the ability to directly scavenge free radicals and mitigate oxidative stress. The compound's antioxidant mechanism extends beyond direct free radical neutralization to include modulation of cellular antioxidant defense systems . Research indicates that Salvianolic acid A can increase the expression of antioxidant enzymes while simultaneously decreasing pro-oxidant enzyme expression, notably through activation of the Nrf2/HO-1 signaling pathway .

These antioxidant properties contribute significantly to the compound's broader therapeutic potential, as oxidative stress represents a common pathological feature across multiple disease states. The anti-inflammatory capabilities of Salvianolic acid A further complement its antioxidant activities, creating a synergistic protective effect in various tissues and organs.

Effects on Liver Fibrosis

Salvianolic acid A demonstrates remarkable hepatoprotective and anti-fibrotic properties, making it particularly valuable in addressing liver fibrosis. Multiple experimental studies have validated the effectiveness of Salvianolic acid A in ameliorating liver fibrosis through several interconnected mechanisms .

The anti-fibrotic activity of Salvianolic acid A in the liver appears strongly associated with its anti-lipid peroxidation effects. Research conducted over a decade ago established that Salvianolic acid A inhibits aminotransferase (AlaAT) and aspartate aminotransferase (AspAT) activities in serum, while simultaneously decreasing hydroxyproline (Hyd) and malondialdehyde (MDA) content . These biochemical changes correlate with reduced deposition of type I and type III collagen in the liver matrix, effectively alleviating fibrotic remodeling .

Salvianolic acid A exerts significant effects on hepatic stellate cells (HSCs), which represent key cellular mediators of liver fibrosis. The compound promotes HSC apoptosis while inhibiting their activation and proliferation . At the molecular level, Salvianolic acid A decreases expression of Bcl-2 protein, Cyclin D1 protein, and Cyclin E protein in HSCs, while inducing expression of cyclic inhibitory proteins p21 and p27 . Additionally, the compound inhibits phosphorylation of AKT and PDGF, and enhances caspase-3 activity, collectively contributing to its anti-fibrotic effects .

In diabetic contexts, Salvianolic acid A demonstrates particular efficacy. Studies in streptozotocin (STZ)-induced diabetic rats have shown that Salvianolic acid A prevents the pathological progression of liver fibrosis, significantly reduces hepatocyte apoptosis, and downregulates expression of α-smooth muscle actin (α-SMA) and transforming growth factor β1 (TGF-β1) in the liver .

Effects on Pulmonary Fibrosis and Remodeling

Salvianolic acid A shows promising effects in pulmonary conditions, particularly regarding vascular remodeling and fibrosis. Research demonstrates that Salvianolic acid A ameliorates pulmonary remodeling in monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) in rat models . The mechanisms underlying these effects appear to involve activation of the BMPRII-Smad pathway and inhibition of apoptotic processes in pulmonary tissues .

The compound's antioxidant properties likely contribute significantly to its pulmonary protective effects, as oxidative stress plays a central role in the pathogenesis of pulmonary fibrosis and vascular remodeling conditions. The ability of Salvianolic acid A to modulate key signaling pathways involved in tissue remodeling makes it a promising candidate for therapeutic applications in chronic pulmonary conditions.

Molecular Mechanisms of Action

The therapeutic effects of Salvianolic acid A derive from its interactions with multiple molecular targets and signaling pathways. A consistent theme across these interactions involves modulation of oxidative stress and inflammation, suggesting these processes as central to the compound's pharmacological profile.

Salvianolic acid A's inhibition of liver fibrosis appears mediated through several interconnected molecular mechanisms. The compound reduces intracellular and intravascular oxidative stress, protecting cells from peroxidation and free radical damage . Research indicates that Salvianolic acid A attenuates PDGF-induced reactive oxygen species (ROS) formation in hepatic stellate cells, potentially through inhibition of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase .

Recently, studies have demonstrated that Salvianolic acid A treatment alleviates bile duct ligation (BDL) and PDGF-BB-induced liver injury and endoplasmic reticulum stress through SIRT1-mediated HSF1 deacetylation . This complex interaction underscores the multifaceted nature of Salvianolic acid A's hepatoprotective effects.

In pulmonary contexts, Salvianolic acid A appears to influence the Smad signaling pathway, which plays a crucial role in tissue remodeling and fibrotic processes. The compound's activation of the BMPRII-Smad pathway contributes to its beneficial effects on pulmonary remodeling in PAH models .

Challenges and Future Perspectives

Despite promising preclinical findings, several challenges remain in the clinical development of Salvianolic acid A. The compound's stability represents a significant consideration, as the phenolic hydroxyl groups that contribute to its antioxidant activity are prone to oxidation . This characteristic necessitates careful formulation strategies to ensure adequate bioavailability and therapeutic efficacy.

Additional research is required to comprehensively evaluate the safety profile of Salvianolic acid A in humans, despite its natural origin and traditional use in Chinese medicine. While natural compounds generally demonstrate favorable safety profiles, potential toxic derivatives cannot be excluded without thorough investigation .

Bioavailability represents another challenge in the development of Salvianolic acid A as a therapeutic agent. Although the compound exhibits high water solubility, its bioavailability may require further optimization . Future research should focus on developing innovative drug delivery systems that enhance the bioavailability of Salvianolic acid A while preserving its pharmacological activity.

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